5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole
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Overview
Description
5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom at the 5-position, a methyl group at the 4-position, and a tetrahydropyran-2-yl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-tetrahydropyran-2-yl-pyrazole with iodine in the presence of a suitable oxidizing agent . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-methyl-1-tetrahydropyran-2-yl-pyrazole .
Scientific Research Applications
5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole is unique due to the specific substitution pattern on the pyrazole ring. The presence of the iodine atom at the 5-position and the tetrahydropyran-2-yl group at the 1-position confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H13IN2O |
---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
5-iodo-4-methyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H13IN2O/c1-7-6-11-12(9(7)10)8-4-2-3-5-13-8/h6,8H,2-5H2,1H3 |
InChI Key |
VKNIRHOYZGVSDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCCO2)I |
Origin of Product |
United States |
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